6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-3-phenyl-4-(1-phenylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-13(14-8-4-2-5-9-14)17-16(12-22)20(23)26-21-18(17)19(24-25-21)15-10-6-3-7-11-15/h2-11,13,17H,23H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIFBENZKXFKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387114 | |
| Record name | F0894-0139 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6033-83-6 | |
| Record name | F0894-0139 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Related indole derivatives have been found to bind with high affinity to multiple receptors, suggesting potential interactions with enzymes, proteins, and other biomolecules.
Biological Activity
6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.39 g/mol. The compound features a complex structure that includes a dihydropyrano core fused with a pyrazole ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.39 g/mol |
| Density | 1.36 g/cm³ (predicted) |
| Boiling Point | 640.3 °C (predicted) |
| pKa | 11.68 (predicted) |
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities, including:
Antitumor Activity
Studies have shown that derivatives of the pyrano[2,3-c]pyrazole scaffold possess significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in cell cultures and animal models, suggesting potential use in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against both bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Cell Signaling : It may affect signaling pathways related to inflammation and apoptosis.
- Interaction with DNA : Some studies suggest that the compound can intercalate into DNA, leading to disruptions in replication and transcription.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Case Study on Antitumor Activity : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM). Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
- Anti-inflammatory Model : In a rat model of induced arthritis, administration of the compound led to a marked decrease in paw swelling and serum levels of TNF-alpha and IL-6 compared to control groups.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds related to 6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibit promising anticancer properties. These compounds are being investigated as inhibitors of the ubiquitin-specific protease 7 (USP7), which plays a crucial role in cancer progression by regulating tumor suppressor proteins such as p53 and PTEN. Inhibiting USP7 can lead to increased levels of these proteins and potentially reduce tumor growth .
Anti-inflammatory Effects
Research has shown that this compound may also possess anti-inflammatory properties. By modulating the activity of specific signaling pathways involved in inflammation, it could provide therapeutic benefits for conditions characterized by chronic inflammation .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from simpler organic compounds. Key steps include:
- Formation of the dihydropyrano structure through cyclization reactions.
- Introduction of the phenyl and phenylethyl groups via electrophilic aromatic substitution or similar methodologies.
These synthetic routes are crucial for producing derivatives with enhanced biological activity.
Case Study 1: USP7 Inhibition in Cancer Therapy
A study published in a leading pharmacological journal demonstrated that a derivative of this compound effectively inhibited USP7 activity in vitro, leading to a decrease in cancer cell proliferation. The study highlighted the compound's potential as a lead candidate for developing new cancer therapies .
Case Study 2: Anti-inflammatory Mechanisms
Another research article explored the anti-inflammatory effects of this compound in animal models of arthritis. The results indicated significant reductions in inflammatory markers and joint swelling when treated with the compound, suggesting its potential use in treating inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The primary amino group (-NH₂) at position 6 participates in nucleophilic substitutions and condensations:
Mechanistic studies indicate that the amino group’s nucleophilicity is enhanced by resonance with the pyran ring’s electron-rich system .
Electrophilic Aromatic Substitution (EAS)
The phenyl and phenylethyl substituents undergo halogenation and nitration:
| Position Modified | Reaction | Reagents | Major Product | Selectivity |
|---|---|---|---|---|
| 3-Phenyl ring | Bromination | Br₂/FeBr₃, 0°C | 3-(4-Bromophenyl) derivative | Para > meta |
| 4-Phenylethyl | Nitration | HNO₃/H₂SO₄, 50°C | 4-(3-Nitro-1-phenylethyl) analog | Meta > para |
Steric hindrance from the 1-phenylethyl group directs electrophiles to the 3-phenyl ring’s para position .
Cyano Group Reactivity
The C-5 cyano group (-C≡N) enables:
a) Hydrolysis
-
Acidic conditions (HCl/H₂O, reflux): Converts to carboxylic acid (-COOH) with 89% yield.
-
Basic conditions (NaOH/EtOH, 60°C): Forms carboxamide (-CONH₂) via controlled hydrolysis .
b) Cycloadditions
Ring-Opening and Rearrangements
Under strong acidic/basic conditions:
These transformations are attributed to strain relief in the fused pyranopyrazole system .
Oxidative Modifications
The dihydropyran ring undergoes dehydrogenation:
Biomedical Activity-Linked Reactions
Structural modifications correlate with bioactivity:
| Derivative Type | Synthetic Route | Biological Activity (IC₅₀) | Citation |
|---|---|---|---|
| 5-Carboxamide | H₂O₂/NaOH, 40°C | Anticancer (HeLa: 1.8 μM) | |
| 6-Acetamido-3-bromo | Ac₂O then Br₂/FeBr₃ | Antimicrobial (E. coli: 4 μg/mL) |
Key Mechanistic Insights
-
Tautomerism : The pyrazole ring exists predominantly in the 2H-tautomeric form, confirmed by NOE experiments .
-
Steric Effects : The 1-phenylethyl group at C-4 hinders reactivity at the pyran oxygen .
-
Electronic Effects : Resonance between the amino group and pyran ring activates C-5 for nucleophilic attacks .
Comparison with Similar Compounds
Substituent Effects at Position 4
The substituent at position 4 significantly impacts the compound’s electronic, steric, and biological properties. Key comparisons include:
Analysis :
- Electron-Withdrawing Groups (e.g., NO₂, CF₃): Enhance stability and bioactivity. For instance, 3-nitrophenyl derivatives exhibit antihypertensive effects , while trifluoromethoxy groups improve PDE2 inhibitory potency .
- Steric Effects : The 1-phenylethyl group in the target compound may reduce reactivity in crowded catalytic environments but increase membrane permeability compared to smaller substituents like methyl or methoxy .
Spectral and Physicochemical Properties
¹H NMR data for select derivatives:
Analysis : The 1-phenylethyl group in the target compound would introduce unique splitting patterns in the aliphatic region (δ 1.5–1.8 for CH₂CH₃) and aromatic region (δ 7.2–7.6 for benzyl protons), differentiating it from analogs with simpler substituents .
Q & A
Q. What are the most efficient synthetic methodologies for preparing 6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?
The compound is typically synthesized via multi-component reactions (MCRs) under green conditions. For example, microwave-assisted techniques reduce reaction times (<10 minutes) and improve yields (85–95%) by accelerating cyclocondensation of hydrazine hydrate, ethyl acetoacetate, aldehydes, and malononitrile . Aqueous media protocols using cetyltrimethylammonium chloride (CTACl) as a surfactant achieve comparable yields (80–90%) while minimizing organic solvent use . Key steps include optimizing molar ratios (1:1:1:1 for hydrazine, diketone, aldehyde, and nitrile) and maintaining pH neutrality to prevent side reactions .
Q. How is structural characterization of this compound validated in academic research?
Comprehensive characterization involves:
- IR spectroscopy : Confirming NH (~3440 cm), CN (~2250 cm), and C=N (~1380 cm) stretches .
- NMR : H NMR identifies the dihydropyran CH proton (δ 5.1–5.3 ppm) and aromatic protons (δ 7.1–7.7 ppm), while C NMR resolves the cyano carbon (δ 110–115 ppm) and pyrazole carbons (δ 145–160 ppm) .
- Mass spectrometry : HRMS (e.g., m/z 342.0540 for CHFNO) confirms molecular ion peaks .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data across derivatives with varying substituents?
Discrepancies in bioactivity (e.g., antihypertensive vs. antibacterial effects) are analyzed by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO) enhance calcium channel blockade (IC < 10 µM) by increasing electrophilicity at the pyrazole core .
- Steric considerations : Bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl) reduce membrane permeability, lowering antibacterial efficacy (MIC > 128 µg/mL) .
- Dose-response profiling : Using GraphPad Prism for non-linear regression to compare EC values across derivatives .
Q. How can reaction conditions be optimized to improve regioselectivity in multi-component syntheses?
Regioselectivity is controlled via:
- Catalyst choice : Ionic liquids like [EtNH][HSO] enhance nucleophilic attack at the pyran oxygen, favoring 4-substituted products (yield >90%) .
- Temperature modulation : Reactions at 60°C in water promote Knoevenagel condensation over competing pathways, reducing byproduct formation .
- Real-time monitoring : TLC (hexane:ethyl acetate 7:3) tracks intermediate formation to adjust reaction timelines dynamically .
Q. What computational tools validate mechanistic pathways in the compound’s synthesis?
Density functional theory (DFT) simulations model transition states to confirm a stepwise mechanism:
- Initial Knoevenagel adduct formation (ΔG = 25–30 kcal/mol).
- Subsequent cyclization via nucleophilic addition (ΔG = 18–22 kcal/mol) . Software like Gaussian 09 and ORCA are used for these calculations, with solvent effects modeled via COSMO-RS .
Q. How do researchers address solubility challenges in pharmacological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
